



# Application Notes & Protocols: Preclinical Dosing of Glufosfamide

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Compound of Interest		
Compound Name:	Glufosfamide	
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#### Introduction

Glufosfamide (β-D-glucosylisophosphoramide mustard) is a novel chemotherapeutic agent derived from ifosfamide, a well-established alkylating agent[1]. It is a glucose-conjugated prodrug designed for potentially enhanced uptake by cancer cells, which often overexpress glucose transporters to meet their high metabolic demands[1][2]. Inside the cell, Glufosfamide is metabolized to its active cytotoxic moiety, isophosphoramide mustard (IPM)[1][2]. IPM acts as a DNA alkylating agent, forming cross-links in DNA, which disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis[1][3]. These application notes provide a summary of dosing schedules used in preclinical animal models and detailed protocols for efficacy and pharmacokinetic studies.

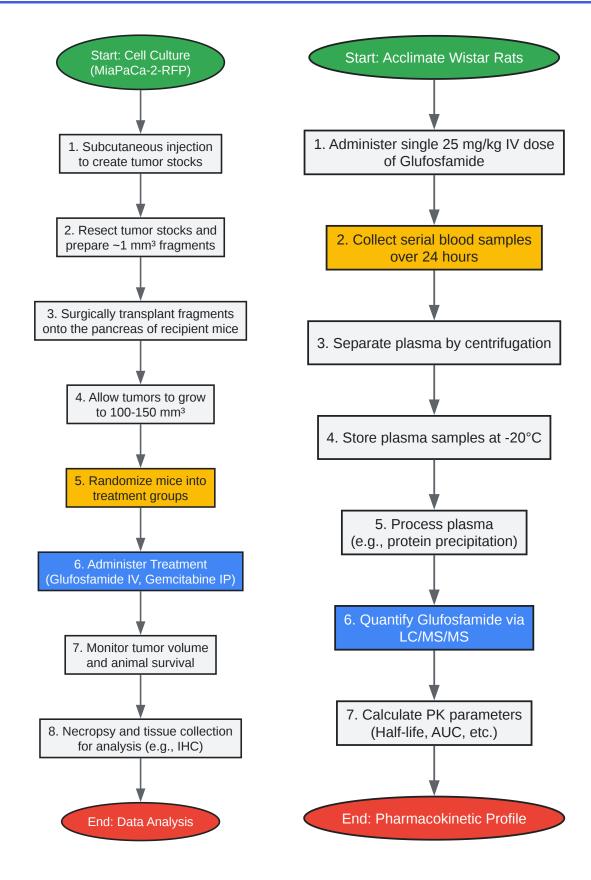
## **Mechanism of Action**

**Glufosfamide**'s mechanism of action leverages the metabolic characteristics of tumor cells. The glucose moiety facilitates its entry into the cell via glucose transporters. Intracellularly, glucosidases cleave the molecule, releasing the active alkylating agent, isophosphoramide mustard, which then exerts its cytotoxic effects by damaging the DNA of the cancer cell[2][4].









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### References

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